

Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: **Fusarochromanone**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus *Fusarium equiseti*, commonly found in decaying cereal plants in northern latitudes.^{[1][2]} Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-angiogenic and anti-cancer activities, positioning it as a promising lead compound in drug discovery.^{[1][3]} This technical guide provides an in-depth overview of the physical and chemical properties of **Fusarochromanone**, its biological activities, and the experimental methodologies used for its characterization.

Physical and Chemical Properties

Fusarochromanone is a flavonoid distinguished by a unique chromanone structure with two geminal methyl groups at C(2) and an alternating β -keto-amine functionality.^{[1][4]} Its structure was elucidated using NMR and mass spectrometry, with the absolute stereochemistry at C(3') determined as 3'-R by X-ray crystallography.^[1]

Table 1: Physical and Chemical Properties of **Fusarochromanone**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₄	[5]
Molecular Weight	292.33 g/mol	[5]
Melting Point	132 - 134 °C	[5]
Appearance	Solid	[5]
Solubility	Poorly to moderately water-soluble.	[1] [6]
IUPAC Name	5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one	[7]
InChI Key	COSICWYFCAPPJB-UHFFFAOYSA-N	[7]
SMILES	CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C	[7]

Table 2: Spectral Data for **Fusarochromanone** and a Derivative

Compound	¹ H NMR (400 MHz, CD ₃ OD)	¹³ C NMR (100 MHz, CD ₃ OD)	HRESIMS m/z	Reference
Deacetyl fusarochromene (1)	δ 7.61 (1H, d, J=9.0, H-7), 6.58 (1H, d, J=10.0, H-4), 6.12 (1H, d, J=9.0, H-8), 5.65 (1H, d, J=10.0, H-3), 3.82 (1H, s, H-11, H-12)	m, H-4'a), 3.77 (1H, m, H-3'), 3.67 (1H, dd, J=10.7, 5.5, H-4'b), 3.36 (1H, m, H-2'a), 3.21 (1H, dd, J=18.0, 8.3, H-2'b), 1.40 (6H, s, H-11, H-12)	Not provided in detail	[M+H] ⁺ 277.1535 [8]
Fusarochromanone (FC101)	Purity confirmed by ¹ H-NMR	Purity confirmed by ¹³ C-NMR	[M-H] ⁻ 291.135	[6][7]

Biological Activities and Signaling Pathways

Fusarochromanone exhibits potent in-vitro growth inhibitory effects against a range of cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[1][9][10] Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways. [1][9]

Table 3: In-vitro Growth Inhibitory Effects (IC₅₀) of **Fusarochromanone**

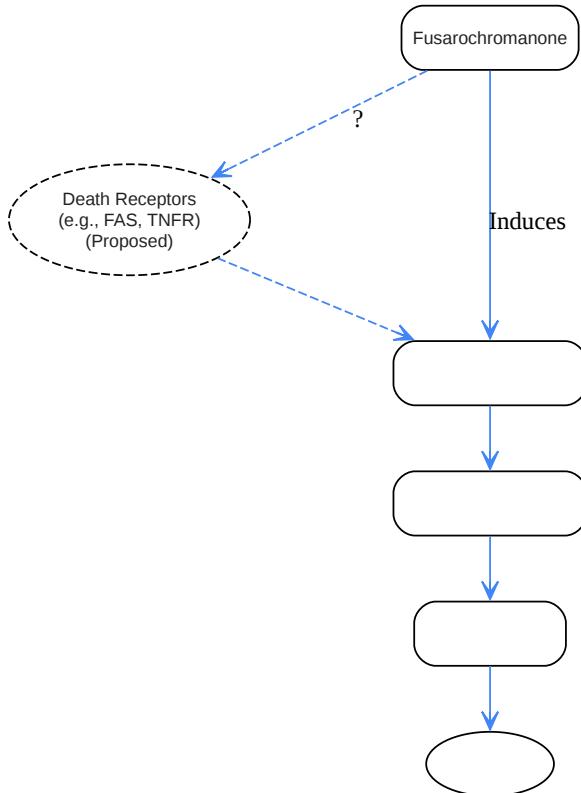
Cell Line	Cancer Type	IC ₅₀ Value	Reference
HaCat	Pre-malignant skin	10nM - 2.5μM	[1] [9]
P9-WT	Malignant skin	10nM - 2.5μM	[1] [9]
MCF-7	Low malignant breast	10nM - 2.5μM	[1] [9]
MDA-231	Malignant breast	10nM - 2.5μM	[1] [9]
SV-HUC	Pre-malignant bladder	10nM - 2.5μM	[1] [9]
UM-UC14	Malignant bladder	10nM - 2.5μM	[1] [9]
PC3	Malignant prostate	10nM - 2.5μM	[1] [9]
Human microvascular endothelial cells	-	50 nM	[3]
Human melanoma	Melanoma	< 10 nM	[3]
Small cell lung cancer	Lung Cancer	< 10 nM	[3]

Signaling Pathways Modulated by Fusarochromanone

Fusarochromanone's molecular mechanism involves the modulation of at least three key cellular signaling pathways: the extrinsic apoptosis pathway, the MAPK/JNK pathway, and the mTOR pathway.[\[1\]](#)

1. Extrinsic Apoptosis Pathway:

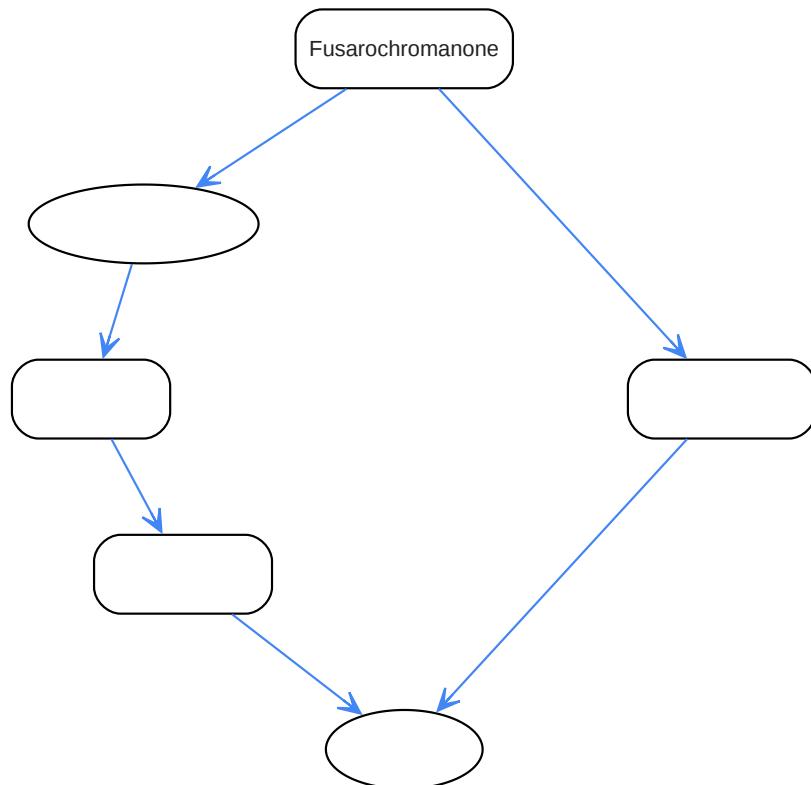
Fusarochromanone induces apoptosis through a caspase-dependent extrinsic pathway.[\[1\]](#) This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of PARP.[\[1\]](#)[\[11\]](#) It does not, however, affect the expression of Bcl-2 family proteins, suggesting the intrinsic mitochondrial pathway is not involved.[\[1\]](#)[\[11\]](#) While direct interaction with death receptors like TNF- α and FAS has been proposed for future investigation, it is not yet confirmed.[\[1\]](#)

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Fusarochromanone-induced extrinsic apoptosis pathway.

2. MAPK/JNK Signaling Pathway:

Fusarochromanone treatment leads to the induction of reactive oxygen species (ROS).^[12] ^[13] This increase in ROS activates the JNK pathway, a key component of the MAPK signaling cascade often associated with cellular stress and apoptosis.^[13] The activation of JNK by **Fusarochromanone**-induced ROS is mediated through the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).^[12] Interestingly, **Fusarochromanone** does not appear to affect the phosphorylation of ERK1/2 but does induce the phosphorylation of p38 MAPK.^[1]^[11]

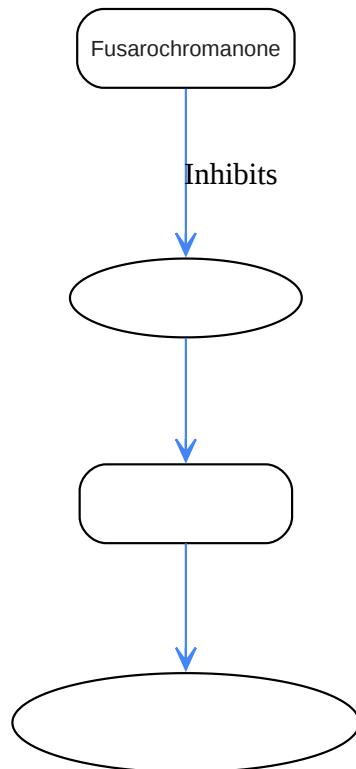


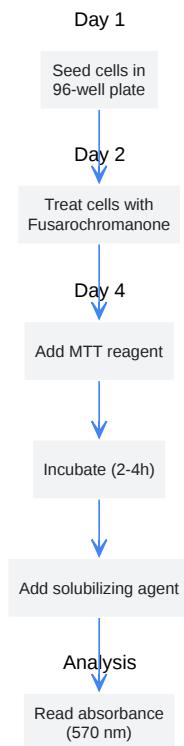
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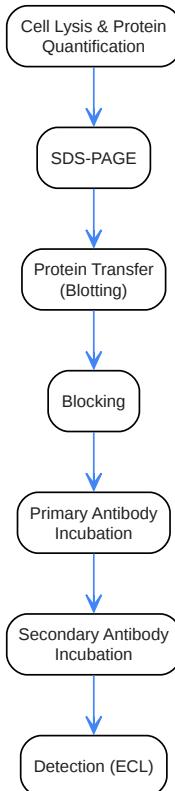
Fusarochromanone's effect on MAPK/JNK signaling.

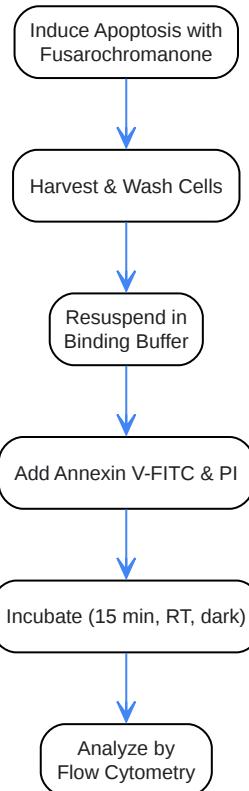
3. mTOR Signaling Pathway:

Fusarochromanone has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.^{[1][11]} This is demonstrated by the reduced phosphorylation of 4E-BP1, a downstream effector of mTOR.^[1] The exact mechanism by which **Fusarochromanone** inhibits the upstream components of the mTOR pathway is yet to be fully elucidated.









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